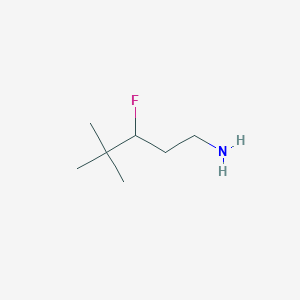
3-Fluoro-4,4-dimethyl-pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4,4-dimethyl-pentan-1-amine is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a fluorine atom attached to the third carbon of the pentane chain, along with two methyl groups attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4,4-dimethyl-pentan-1-amine can be achieved through several synthetic routes. One common method involves the fluorination of 4,4-dimethyl-pentan-1-amine using a fluorinating agent such as Selectfluor. The reaction is typically carried out under mild conditions, with the fluorinating agent being added to a solution of 4,4-dimethyl-pentan-1-amine in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4,4-dimethyl-pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
3-Fluoro-4,4-dimethyl-pentan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4,4-dimethyl-pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentan-1-amine: A primary aliphatic amine with a similar structure but lacking the fluorine and methyl groups.
3-Fluoro-pentan-1-amine: Similar to 3-Fluoro-4,4-dimethyl-pentan-1-amine but without the additional methyl groups.
4,4-Dimethyl-pentan-1-amine: Similar structure but without the fluorine atom.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the two methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and ability to interact with biological targets, while the methyl groups increase its hydrophobicity and stability.
Properties
Molecular Formula |
C7H16FN |
|---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
3-fluoro-4,4-dimethylpentan-1-amine |
InChI |
InChI=1S/C7H16FN/c1-7(2,3)6(8)4-5-9/h6H,4-5,9H2,1-3H3 |
InChI Key |
XNKNGGCITBJBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















